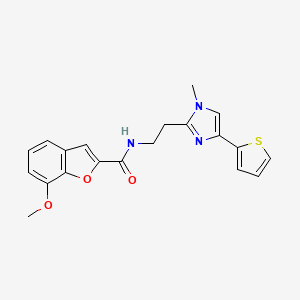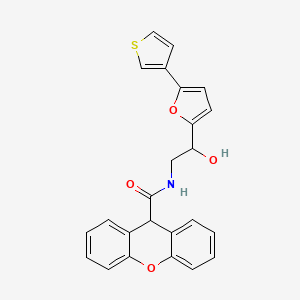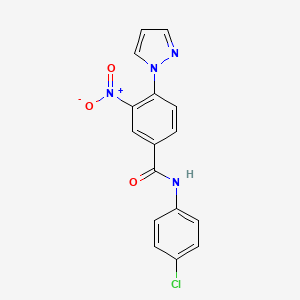
N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves several steps, including the reaction of specific aryl or heteroaryl halides with corresponding amines, followed by cyclization and functionalization processes to introduce various substituents into the pyrazole core. For example, the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved elemental analysis, FT-IR, NMR, and X-ray diffraction studies to confirm the structure (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through single crystal X-ray diffraction studies. These structures are often characterized by specific dihedral angles between rings, indicating twisted conformations, and the presence of hydrogen bonds contributing to the stability of the molecule (Kant et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can include nucleophilic substitutions, where halides in the pyrazole ring are displaced by nucleophiles such as fluoride. This method has been used for the synthesis of radiolabeled compounds for potential applications in imaging studies (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
Physical properties of these compounds, such as thermal stability and crystallization behavior, can be assessed through various spectroscopic and thermal analysis techniques. For instance, the stability of a compound up to a specific temperature and its crystallization in the triclinic crystal system with specific space groups have been reported (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity towards different chemical agents and participation in various chemical reactions, are crucial for understanding the behavior of these compounds in chemical and biological systems. The interaction of pyrazole derivatives with cannabinoid receptors through specific conformational changes illustrates the significance of molecular structure in determining biological activity (Shim et al., 2002).
科学的研究の応用
Molecular Structure and Interactions The compound N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide and its derivatives have been the subject of structural studies to understand their interactions and properties. For instance, certain derivatives exhibit interesting structural features, such as nearly planar hydrazinecarboxamide units, dihedral angles indicating the orientation of chlorophenyl groups with respect to pyrazole and benzene rings, and hydrogen bonding forming inversion dimers and chains. Additionally, π–π stacking interactions between benzene rings contribute to the stability and interaction of these molecules in the crystalline state (Kant et al., 2012).
Molecular Docking and Interaction Analysis The detailed molecular interaction and docking studies of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives provide insights into their binding and activity mechanisms. For example, certain derivatives have been analyzed for their interaction with the CB1 cannabinoid receptor, elucidating the conformations and energetics of different substituents and the spatial orientations required for receptor binding. This analysis helps in understanding the structural requirements for antagonist activity and potential therapeutic applications (Shim et al., 2002).
Crystal Structure and Hydrogen Bonding Patterns Studies focusing on the crystal structure of N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derivatives have revealed significant details about their molecular geometry, hydrogen bonding patterns, and overall stability. These investigations provide a deep understanding of the compound's solid-state properties and potential implications for its applications in various fields (Mu et al., 2012).
特性
IUPAC Name |
N-(4-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-12-3-5-13(6-4-12)19-16(22)11-2-7-14(15(10-11)21(23)24)20-9-1-8-18-20/h1-10H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDACULCCXCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[4-amino-5-(ethylcarbamoyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2486297.png)
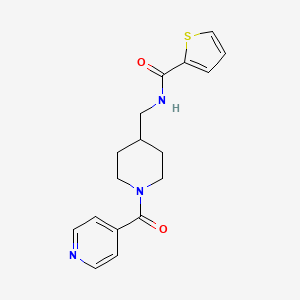
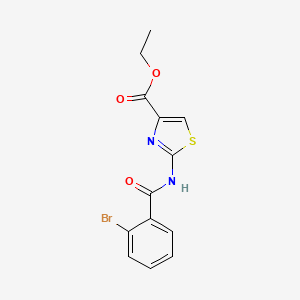
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)

![1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2486306.png)
![N-(4-butylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2486309.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)


![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)
